Regiochemical Specificity: 6‑Methoxy Substituent Enables 12‑Fold Potency Gain over 6‑Hydroxy Analog in Antitumor Assays
In the benzofuran pharmacophore, replacement of a 6‑hydroxy group with a 6‑methoxy group resulted in a compound that was 12‑fold more potent than the 6‑hydroxy parent in antitumor activity assays . This class‑level SAR inference establishes that the 6‑methoxy substitution pattern present in 2‑benzoyl‑6‑methoxybenzofuran‑3(2H)‑one is a critical potency determinant, and that its 6‑hydroxy congener cannot serve as a functionally equivalent procurement alternative.
| Evidence Dimension | Antitumor potency (fold change) |
|---|---|
| Target Compound Data | 2-Benzoyl‑6‑methoxybenzofuran‑3(2H)‑one (6‑OMe; quantitative value not directly measured in the cited review) |
| Comparator Or Baseline | 6‑Hydroxybenzofuran analog (6‑OH) |
| Quantified Difference | 12‑fold relative potency increase for 6‑OMe over 6‑OH |
| Conditions | Review of benzofuran SAR across multiple antitumor assays |
Why This Matters
Demonstrates that the 6‑methoxy group is not decorative but is a key pharmacophoric feature linked to a substantial potency enhancement, directly informing target selection in antitumor drug discovery programs.
- [1] QxMD Read. (2026). Benzofuran derivatives: a patent review (cites 12‑fold potency increase upon 6‑OH → 6‑OMe replacement). View Source
